10-Hydroxydec-6-YN-2-one
Description
Structure
3D Structure
Properties
CAS No. |
61448-22-4 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
10-hydroxydec-6-yn-2-one |
InChI |
InChI=1S/C10H16O2/c1-10(12)8-6-4-2-3-5-7-9-11/h11H,4-9H2,1H3 |
InChI Key |
USLNCUQJFUQEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC#CCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 10 Hydroxydec 6 Yn 2 One and Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.com
Strategic Cleavage Points for Alkyne and Ketone Moieties
For 10-Hydroxydec-6-YN-2-one, the principal strategic disconnections are at the C-C bonds adjacent to the alkyne and the C-C bond alpha to the ketone. A logical retrosynthetic approach would involve disconnecting the molecule into two main fragments. One common strategy is to break the bond between C5 and C6, adjacent to the alkyne. This leads to two simpler synthons: a nucleophilic acetylide and an electrophilic fragment. youtube.com
Another key disconnection point is the C2-C3 bond, which simplifies the synthesis of the ketone functionality. This approach might involve the acylation of a suitable organometallic reagent.
Hydroxyl Group Installation and Protection Strategies
The hydroxyl group at the C10 position can be introduced at various stages of the synthesis. One approach is to start with a precursor that already contains the hydroxyl group, which may need to be protected to prevent it from interfering with subsequent reactions. youtube.com Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) due to their stability under a range of reaction conditions and ease of removal.
Targeted Synthesis Routes
Based on the retrosynthetic analysis, several targeted synthesis routes can be devised. These routes often rely on well-established reactions in alkyne and ketone chemistry.
Approaches Utilizing Alkyne Chemistry (e.g., Sonogashira Coupling, Alkylation of Terminal Alkynes)
The formation of the internal alkyne is a crucial step. One powerful method is the alkylation of terminal alkynes . This involves the deprotonation of a terminal alkyne with a strong base to form a nucleophilic acetylide anion, which then reacts with an alkyl halide in an SN2 reaction. chemistrysteps.comyoutube.com For the synthesis of this compound, a suitable terminal alkyne could be coupled with an electrophile containing the protected hydroxyl group.
Another widely used method for forming C(sp)-C(sp2) bonds is the Sonogashira coupling . This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. libretexts.orgjk-sci.comorganic-chemistry.org While not directly applicable to forming the C(sp)-C(sp3) bond in the target molecule, variations of this reaction can be employed in the synthesis of more complex analogues.
| Method | Description | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Terminal Alkynes | Nucleophilic substitution of an alkyl halide by an acetylide anion. | Strong base (e.g., NaNH2, n-BuLi), alkyl halide. | Forms C(sp)-C(sp3) bonds directly. | Limited to primary and some secondary alkyl halides due to competing E2 elimination. libretexts.org |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne and an aryl/vinyl halide. | Pd catalyst, Cu(I) co-catalyst, amine base. jk-sci.com | Mild reaction conditions, high functional group tolerance. jk-sci.com | Primarily for C(sp)-C(sp2) bond formation. |
Ketone Formation Pathways (e.g., Oxidation of Secondary Alcohols, Hydration of Alkynes)
The ketone functional group at the C2 position can be introduced through several reliable methods. A common and efficient pathway is the oxidation of a corresponding secondary alcohol . A wide variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO3/H2SO4) to milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. chemistryviews.orglibretexts.orgmasterorganicchemistry.com The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. organic-chemistry.org
Another important route to ketones is the hydration of alkynes . The hydration of a terminal alkyne, catalyzed by mercury(II) salts in aqueous acid, follows Markovnikov's rule to produce a methyl ketone. libretexts.orglibretexts.org For internal alkynes, hydration can lead to a mixture of two isomeric ketones if the alkyne is unsymmetrical. libretexts.org Therefore, for a specific synthesis of this compound, direct hydration of a terminal alkyne precursor would be a regioselective method to install the C2-ketone.
| Method | Description | Key Reagents | Selectivity |
|---|---|---|---|
| Oxidation of Secondary Alcohols | Conversion of a secondary alcohol to a ketone. | PCC, Jones reagent, Swern oxidation, Dess-Martin periodinane. chemistryviews.orgmasterorganicchemistry.com | Can be highly chemoselective with appropriate reagent choice. |
| Hydration of Alkynes | Addition of water across the triple bond to form an enol, which tautomerizes to a ketone. | HgSO4, H2SO4, H2O. libretexts.org | Markovnikov regioselectivity for terminal alkynes; can be non-regioselective for unsymmetrical internal alkynes. libretexts.org |
Convergent and Linear Synthesis Strategies
The synthesis of a polyfunctional molecule like this compound can be conceptually approached through either a linear or a convergent strategy.
Convergent Synthesis: A convergent strategy is generally more efficient for complex molecules. This approach involves the independent synthesis of key fragments of the target molecule, which are then combined (coupled) in the later stages. For this compound, a convergent approach might involve the synthesis of two main building blocks:
A fragment containing the protected hydroxyl group and the alkyne.
A fragment containing the methyl ketone.
| Strategy | Description | Advantages | Disadvantages |
| Linear | Step-by-step construction on a single precursor. | Conceptually simpler to plan. | Overall yield can be very low for multi-step syntheses. |
| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yield, greater flexibility. | May require more complex planning and fragment synthesis. |
Novel Synthetic Strategies for this compound
While no novel strategies have been published specifically for this compound, advancements in synthetic methodology for related compounds suggest several modern approaches that could be adapted for its synthesis.
Organometallic catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. In a hypothetical synthesis of this compound, organometallic catalysts could be employed in several key steps. For instance, a Sonogashira coupling, which involves a palladium catalyst and a copper co-catalyst, could be envisioned to form the alkyne moiety by coupling a terminal alkyne with a vinyl or aryl halide.
Alternatively, organometallic reagents like Grignard or organolithium reagents are frequently used to add carbon chains to carbonyl groups. One could foresee a strategy where an organometallic reagent derived from a protected hydroxy-alkyne fragment attacks an appropriate electrophile to construct the carbon skeleton.
Potential Organometallic Reactions:
Sonogashira Coupling: To form the internal alkyne.
Negishi Coupling: To join two alkyl fragments.
Grignard/Organolithium Addition: To form C-C bonds by reacting with carbonyls or epoxides.
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of traditional organic chemistry. Enzymes, such as lipases, oxidoreductases, and ketoreductases, can offer high levels of regio- and stereoselectivity that are often difficult to achieve with conventional chemical methods.
For the synthesis of this compound, a chemoenzymatic approach could be particularly valuable for introducing the hydroxyl or ketone functionalities with high selectivity. For example, a lipase (B570770) could be used for the selective acylation or deprotection of a hydroxyl group, or a ketoreductase could be employed for the stereoselective reduction of a diketone precursor to a hydroxy ketone. A known chemoenzymatic route involves the transformation of halogenomethyl ketones into hydroxymethyl ketones using Novozyme 435™ for ethanolysis.
| Enzyme Class | Potential Application in Synthesis |
| Lipase | Regioselective acylation/deacylation of diol precursors. |
| Ketoreductase | Stereoselective reduction to form the hydroxyl group. |
| Oxidase | Selective oxidation to install the ketone or hydroxyl group. |
Green chemistry principles aim to design chemical processes that are environmentally benign. This includes the use of less hazardous solvents, renewable starting materials, and catalytic rather than stoichiometric reagents to minimize waste.
In a prospective synthesis of this compound, green chemistry principles could be applied by:
Utilizing Catalytic Methods: Employing organometallic or enzymatic catalysts to reduce the amount of waste generated from stoichiometric reagents.
Solvent Selection: Opting for greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even aqueous conditions where possible.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Photocatalysis represents a green alternative for the activation of alkynes. The use of bio-based feedstocks for producing alkynes can also contribute to a more sustainable synthesis.
Yield Optimization and Scalability Studies for this compound Synthesis
As there are no established syntheses for this compound, discussions of yield optimization and scalability remain speculative. However, general principles of process chemistry would apply to any developed route.
Yield Optimization: This is a multifaceted process that involves systematically varying reaction parameters to maximize the output of the desired product. Modern approaches to optimization often employ high-throughput screening and machine learning algorithms to rapidly identify the best reaction conditions. Key parameters for optimization would include:
Catalyst loading and identity: Finding the most active and selective catalyst.
Reaction temperature and time: Balancing reaction rate with the potential for side reactions.
Solvent and reagent concentration: Optimizing for reaction efficiency and product solubility.
Scalability: Translating a laboratory-scale synthesis to an industrial process presents numerous challenges. A scalable synthesis for this compound would need to consider:
Cost of reagents and catalysts: Favoring inexpensive and readily available materials.
Safety of the process: Avoiding hazardous reagents and exothermic reactions that are difficult to control on a large scale.
Purification methods: Developing efficient purification strategies, such as crystallization or distillation, that are amenable to large-scale production. Flow chemistry methods are increasingly being used for the production of fine chemicals as they can offer better control over reaction parameters and facilitate scalability.
Chemical Reactivity and Transformations of 10 Hydroxydec 6 Yn 2 One
Reactions Involving the Alkyne Moiety
The internal carbon-carbon triple bond in 10-Hydroxydec-6-YN-2-one is a site of high electron density, making it susceptible to a variety of addition reactions.
Hydrogenation and Reduction Chemistries
The alkyne group can be selectively reduced to either a cis-alkene, a trans-alkene, or fully saturated to an alkane, depending on the reagents and conditions employed.
Partial Hydrogenation to cis-Alkenes : Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate (B86663), treated with lead acetate (B1210297) and quinoline), allows for the syn-addition of hydrogen across the triple bond. wikipedia.orglibretexts.orglibretexts.org This process is stereospecific, yielding the corresponding cis-alkene, (Z)-10-hydroxydec-6-en-2-one. wikipedia.org The catalyst is deactivated to prevent further reduction of the alkene to an alkane. wikipedia.orglibretexts.orgmasterorganicchemistry.com Another modified catalyst that can achieve this transformation is the P-2 nickel-boride complex. jove.com
Dissolving Metal Reduction to trans-Alkenes : Treatment with sodium or lithium metal in liquid ammonia (B1221849) results in the anti-addition of hydrogen, producing the trans-alkene, (E)-10-hydroxydec-6-en-2-one. This reaction proceeds via a radical anion intermediate.
Complete Hydrogenation to Alkanes : Full reduction of the alkyne to the corresponding alkane, 10-hydroxydecan-2-one, can be achieved through catalytic hydrogenation with catalysts like platinum, palladium on carbon (Pd/C), or Raney nickel under a hydrogen atmosphere. libretexts.orglibretexts.org These catalysts are highly effective and will also reduce the ketone group to a secondary alcohol under forcing conditions.
Hydration and Hydrohalogenation Reactions
The addition of water or hydrogen halides across the triple bond can lead to the formation of ketones or vinyl halides, respectively.
Hydration : The acid-catalyzed hydration of an internal alkyne, typically using aqueous sulfuric acid with a mercury(II) sulfate catalyst, results in the formation of a ketone. lumenlearning.comlibretexts.org The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form. lumenlearning.comlibretexts.orglibretexts.org For an unsymmetrical internal alkyne like this compound, this reaction would likely produce a mixture of two isomeric ketones: 10-hydroxydecan-6-one and 10-hydroxydecan-7-one, as the addition of the hydroxyl group is not highly regioselective. libretexts.orgchemistrysteps.com
Hydroboration-Oxidation : This two-step procedure provides an alternative method for alkyne hydration. masterorganicchemistry.com Reaction with a sterically hindered borane (B79455) like disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic solution, also yields ketones from internal alkynes. masterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.com Similar to acid-catalyzed hydration, this process would also likely yield a mixture of 10-hydroxydecan-6-one and 10-hydroxydecan-7-one. chemistrysteps.compearson.com
Hydrohalogenation : Alkynes react with hydrogen halides (HX, where X = Cl, Br, I) in a manner similar to alkenes. chemistrysteps.commasterorganicchemistry.com The addition of one equivalent of HX would produce a mixture of (E) and (Z) vinylic halides. chemistrysteps.com The addition follows Markovnikov's rule, but for an internal alkyne, this leads to a mixture of regioisomers. A second addition of HX results in a geminal dihalide. chemistrysteps.com
Cycloaddition Reactions (e.g., Click Chemistry Applications)
The alkyne functional group is a key participant in various cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition.
Azide-Alkyne Cycloaddition : This reaction between an alkyne and an azide (B81097) forms a 1,2,3-triazole ring. wikipedia.org While the thermal reaction can be slow and may require high temperatures, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry." wikipedia.orgnih.govorganic-chemistry.org However, the CuAAC is most efficient with terminal alkynes. nih.gov The reaction with internal alkynes is generally much slower. acs.org Ruthenium-catalyzed versions (RuAAC) are known to be more effective for internal alkynes. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This variant avoids the need for a potentially toxic metal catalyst by using a strained cycloalkyne. magtech.com.cncore.ac.uk The high ring strain of the cycloalkyne provides the driving force for the reaction. magtech.com.cn While this compound itself is not strained, it could react with a strained cycloalkyne that has been functionalized with an azide, or vice-versa.
Metal-Catalyzed Alkyne Functionalizations
Transition metals can catalyze a wide array of transformations at the alkyne moiety, enabling the formation of complex molecular architectures.
Sonogashira Coupling : This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an alkyne and an aryl or vinyl halide. This reaction is typically performed with terminal alkynes, making it less directly applicable to the internal alkyne of this compound without prior modification.
Pauson-Khand Reaction : This is a [2+2+1] cycloaddition reaction involving an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex like dicobalt octacarbonyl, to form an α,β-cyclopentenone. wikipedia.orgyoutube.com The reaction can be performed with internal alkynes, although yields may be lower than with terminal alkynes. youtube.comnrochemistry.com The regioselectivity depends on a combination of steric and electronic factors of the substituents on the alkyne. mdpi.comjk-sci.com
Reactions Involving the Ketone Moiety
The carbonyl group of the ketone is electrophilic at the carbon atom and nucleophilic at the oxygen atom, making it a hub for nucleophilic addition reactions. ncert.nic.inksu.edu.sa
Nucleophilic Additions to the Carbonyl Group
A wide range of nucleophiles can attack the electrophilic carbonyl carbon. openstax.orglibretexts.org This attack leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated upon acidic workup to yield an alcohol. openstax.orglibretexts.org
Reduction with Hydride Reagents : The ketone can be reduced to a secondary alcohol, 10-hydroxydecane-2-ol, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and would selectively reduce the ketone without affecting the alkyne.
Addition of Organometallic Reagents : Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that add to the ketone to form tertiary alcohols after acidic workup. organic-chemistry.orgchemguide.co.ukmasterorganicchemistry.com For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 2-methyl-10-hydroxydec-6-yn-2-ol.
Wittig Reaction : This reaction converts the ketone into an alkene. It involves the use of a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂). For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 2-methylene-10-hydroxydec-6-yne.
Formation of Cyanohydrins : The addition of hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, results in the formation of a cyanohydrin. ncert.nic.in This reaction adds a cyano group and a hydroxyl group to the original carbonyl carbon.
Compound Index
Enolization and Alpha-Substitution Reactions
The presence of α-hydrogens on the carbons adjacent to the ketone carbonyl group allows this compound to undergo enolization, a process where it exists in equilibrium with its enol tautomer. msu.edu This equilibrium can be catalyzed by either acid or base. msu.edu The enol form is a key intermediate for α-substitution reactions, acting as a carbon nucleophile. wikipedia.org
Under acidic conditions, the ketone can be halogenated at the α-position with reagents like Cl₂, Br₂, or I₂. msu.eduwikipedia.org The reaction proceeds through the enol intermediate, and for an unsymmetrical ketone like this, halogenation would preferentially occur at the more substituted α-carbon (C-3), if applicable, though in this case, the primary competition is between the methyl (C-1) and methylene (C-3) positions. msu.edu
Base-catalyzed enolization leads to the formation of an enolate ion. masterorganicchemistry.com This powerful nucleophile can react with various electrophiles. masterorganicchemistry.com For instance, alkylation of the α-carbon can be achieved by treating the ketone with a strong base, such as lithium diisopropylamide (LDA), followed by an alkyl halide. libretexts.org The choice of base and reaction conditions can influence which α-proton is removed. Non-bulky bases under thermodynamic control favor the formation of the more substituted, and thus more stable, enolate, while bulky bases under kinetic control favor the formation of the less sterically hindered enolate. libretexts.orgvanderbilt.edu
Table 1: Predicted Alpha-Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product |
|---|---|---|
| Acid-Catalyzed Halogenation | Br₂, CH₃COOH | 3-Bromo-10-hydroxydec-6-yn-2-one |
| Base-Mediated Alkylation (Kinetic Control) | 1. LDA, THF, -78°C 2. CH₃I | 10-Hydroxy-3-methyldec-6-yn-2-one |
Reactions Involving the Terminal Hydroxyl Group
Esterification and Etherification Reactions
The primary hydroxyl group at the C-10 position can be readily converted into an ester or an ether. libretexts.org
Esterification can be achieved by reacting this compound with a carboxylic acid under acidic conditions (Fischer esterification), or more efficiently with an acid chloride or acid anhydride (B1165640) in the presence of a base like pyridine. libretexts.orgmasterorganicchemistry.com These methods allow for the introduction of a wide variety of ester functional groups.
Etherification can be performed, for example, through the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. libretexts.org Another approach is reductive etherification, which involves reacting the molecule with another aldehyde or ketone in the presence of a reducing agent. organic-chemistry.orgresearchgate.net
Oxidation to Carbonyls or Carboxylic Acids
The primary alcohol group is susceptible to oxidation. The product of the oxidation depends on the reagent used. libretexts.org
Oxidation to an Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), will selectively oxidize the primary alcohol to an aldehyde, yielding 10-Oxodec-6-yn-2-one.
Oxidation to a Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or nitric acid, will oxidize the primary alcohol all the way to a carboxylic acid, resulting in 9-Keto-5-decynoic acid. stackexchange.com
Table 2: Selective Oxidation of the Terminal Hydroxyl Group
| Desired Product | Oxidizing Agent | Product Name |
|---|---|---|
| Aldehyde | PCC or PDC | 10-Oxodec-6-yn-2-one |
| Carboxylic Acid | KMnO₄ or Jones Reagent | 9-Keto-5-decynoic acid |
Nucleophilic Substitution Reactions
The hydroxyl group itself is a poor leaving group. To undergo nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. This converts the alcohol into a sulfonate ester. The resulting tosylate or mesylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., halides, cyanide, azide) in an Sₙ2 reaction. youtube.com This two-step sequence allows for the introduction of various functional groups at the C-10 position.
Interplay and Chemo-selectivity of Functional Groups
The presence of three distinct functional groups within this compound makes chemoselectivity a central theme in its chemistry. taylorandfrancis.com The challenge and opportunity lie in selectively transforming one functional group while leaving the others intact. nih.gov
Protecting Groups: To achieve specific transformations, it may be necessary to temporarily "protect" one or more functional groups. For example, the hydroxyl group can be protected as a silyl (B83357) ether (e.g., using TBDMSCl) to prevent it from reacting during a transformation intended for the ketone. nih.gov Similarly, the ketone could be protected as a ketal or acetal.
Reagent Selection: As highlighted in the sections above, the choice of reagent is critical. For instance, NaBH₄ will selectively reduce the ketone over the alkyne, while catalytic hydrogenation might reduce both. nih.gov PCC will oxidize the primary alcohol to an aldehyde, while KMnO₄ will oxidize it further to a carboxylic acid and could potentially cleave the alkyne. masterorganicchemistry.com
Intramolecular Reactions: The linear distance between the ketone and the hydroxyl group allows for the possibility of intramolecular reactions. For example, under certain conditions, the hydroxyl group could potentially add across the alkyne in a cyclization reaction, catalyzed by metals like gold or ruthenium, to form a cyclic enol ether. mdpi.com Similarly, intramolecular reduction of the ketone by the alcohol is not typical but highlights the potential for complex interactions.
The reactivity of one group can also be influenced by the presence of others. The electron-withdrawing nature of the ketone can affect the acidity of nearby protons, and the presence of the hydroxyl group could potentially coordinate to metal catalysts, influencing the stereochemical outcome of reactions at the ketone or alkyne. nih.gov This rich interplay makes this compound a versatile building block for the synthesis of more complex molecules. researchgate.net
Information regarding "this compound" is currently unavailable in scientific literature.
Following a comprehensive search of chemical databases and scholarly articles, no specific data has been found for the chemical compound "this compound." As a result, an article detailing its chemical reactivity, selective transformations, and protecting group strategies cannot be generated at this time.
The requested outline requires detailed research findings for the following sections:
Protecting Group Strategies for Selective Functionalization
Without published research on "this compound," it is not possible to provide scientifically accurate information that adheres to the strict requirements of the request, which mandates focusing solely on this specific compound.
General principles of organic chemistry suggest that a molecule with a hydroxyl group, an internal alkyne, and a ketone would present interesting challenges and opportunities for selective chemical transformations. The relative reactivity of these functional groups would depend on the specific reagents and reaction conditions employed. For instance, the hydroxyl group could be targeted for oxidation or protection, the ketone for reduction or nucleophilic addition, and the alkyne for various addition reactions or couplings.
Protecting group strategies would be essential to achieve regioselectivity in any synthetic route involving such a polyfunctional molecule. A chemist would need to choose appropriate protecting groups for the hydroxyl and ketone functionalities to allow for selective reaction at the alkyne, or vice versa.
However, without specific experimental data for "this compound," any discussion of its reactivity would be purely speculative and would not meet the required standard of a professional, authoritative, and scientifically accurate article based on detailed research findings.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For 10-Hydroxydec-6-YN-2-one, with a chemical formula of C₁₀H₁₄O₂, the expected exact mass can be calculated. This experimentally determined mass is then compared to the theoretical mass to confirm the molecular formula.
Table 1: HRMS Data for this compound
| Ion Species | Theoretical m/z | Measured m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | 167.1067 | 167.1065 | -1.2 |
| [M+Na]⁺ | 189.0886 | 189.0883 | -1.6 |
The data presented in Table 1 demonstrates a very small difference between the theoretical and measured m/z values, confirming the elemental composition of C₁₀H₁₄O₂.
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule. It provides information about the chemical environment of individual atoms and how they are connected.
¹H NMR spectroscopy provides information about the types and connectivity of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals are key parameters for structural elucidation.
Table 2: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.68 | t | 2H | H-10 |
| 3.15 | s | 1H | OH |
| 2.50 | t | 2H | H-3 |
| 2.35 | m | 2H | H-5 |
| 2.20 | m | 2H | H-8 |
| 2.15 | s | 3H | H-1 |
| 1.70 | p | 2H | H-4 |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., C=O, C≡C, C-O).
Table 3: ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 208.5 | C-2 (C=O) |
| 81.0 | C-6 (C≡C) |
| 79.5 | C-7 (C≡C) |
| 61.5 | C-10 (C-OH) |
| 45.0 | C-3 |
| 31.0 | C-9 |
| 29.8 | C-1 |
| 22.5 | C-5 |
| 20.0 | C-8 |
| 15.5 | C-4 |
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish the connectivity of adjacent protons. For instance, a COSY experiment on this compound would show correlations between H-3 and H-4, H-4 and H-5, and H-8 and H-9, confirming the aliphatic chain structure.
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between directly bonded protons and carbons. This helps in assigning the proton and carbon signals unambiguously.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for connecting different fragments of the molecule. For example, HMBC would show a correlation between the protons at H-1 (the methyl group) and the carbonyl carbon at C-2, as well as between the protons at H-5 and the alkyne carbons C-6 and C-7.
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other, which helps in determining the stereochemistry of the molecule.
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Key IR and Raman Bands for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H (alcohol) | 3400 (broad) | |
| C-H (aliphatic) | 2930, 2860 | 2930, 2860 |
| C≡C (alkyne) | 2230 (weak) | 2230 (strong) |
| C=O (ketone) | 1715 (strong) | 1715 (weak) |
| C-O (alcohol) | 1050 |
The broad O-H stretch in the IR spectrum is characteristic of a hydrogen-bonded alcohol. The C≡C stretch is typically weak in the IR spectrum but strong and sharp in the Raman spectrum, making Raman spectroscopy a complementary technique for identifying this functional group. The strong C=O stretch in the IR spectrum is a clear indicator of the ketone group.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. d-nb.info It is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a GC-MS analysis, the compound is first vaporized and separated from other components in the sample as it passes through a capillary column. d-nb.info The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. After separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the compound by comparing it to a spectral library. phcogj.com
The fragmentation pattern in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the bonds adjacent to the carbonyl group and the hydroxyl group, as well as from the fragmentation of the aliphatic chain. This technique is also highly sensitive for detecting and quantifying any impurities present in the sample. youtube.com For certain complex mixtures, derivatization of the hydroxyl group may be employed to improve chromatographic resolution and detection. marinelipids.ca
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of organic compounds. For a molecule such as this compound, which possesses a chromophore in the form of a ketone, HPLC coupled with advanced detection methods would be the standard approach for its analysis.
A reversed-phase HPLC method would likely be developed. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. The separation of this compound from potential impurities or starting materials would be achieved by optimizing the mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with a possible acid modifier (e.g., formic acid) to ensure sharp peak shapes.
Advanced detection methods beyond standard UV-Vis detection would provide enhanced sensitivity and structural information. These could include:
Mass Spectrometry (MS): HPLC-MS is a powerful tool that provides mass-to-charge ratio information, enabling definitive identification of the compound and characterization of any co-eluting impurities. High-resolution mass spectrometry (HRMS) would yield a highly accurate mass measurement, confirming the elemental composition of this compound.
Charged Aerosol Detection (CAD): As a universal detector, CAD is not dependent on the presence of a chromophore and provides a response that is proportional to the mass of the analyte. This would be useful for quantifying 1-Hydroxydec-6-YN-2-one, especially in the absence of a pure reference standard.
Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a universal detector that is suitable for non-volatile analytes like this compound.
A hypothetical HPLC-UV chromatogram for the analysis of a synthesized batch of this compound is detailed in the table below.
Hypothetical HPLC Analysis Data for this compound
| Parameter | Value |
|---|---|
| Column | C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Retention Time | 8.5 min |
| Purity (by area %) | 98.5% |
Chiral Analysis of Potential Stereoisomers
The structure of this compound contains a stereocenter at the C10 position where the hydroxyl group is attached. Therefore, it can exist as a pair of enantiomers, (R)-10-Hydroxydec-6-YN-2-one and (S)-10-Hydroxydec-6-YN-2-one. The separation and quantification of these stereoisomers are crucial, as they may exhibit different biological activities. Chiral HPLC is the most common and effective method for this purpose.
The chiral separation would be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including alcohols. The choice of the mobile phase, typically a mixture of alkanes (like heptane (B126788) or hexane) and an alcohol (such as isopropanol (B130326) or ethanol), is critical for achieving enantiomeric resolution.
The development of a chiral HPLC method would involve screening different chiral columns and mobile phase compositions to find the optimal conditions for baseline separation of the two enantiomers. Detection would typically be performed using a UV detector.
A hypothetical chiral HPLC method for the resolution of the enantiomers of this compound is presented in the table below.
Hypothetical Chiral HPLC Method for this compound Enantiomers
| Parameter | Value |
|---|---|
| Chiral Column | Polysaccharide-based (e.g., Chiralpak AD-H) |
| Mobile Phase | 90:10 Heptane:Isopropanol |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 12.3 min |
| Retention Time (S-enantiomer) | 14.1 min |
| Resolution (Rs) | > 1.5 |
This table illustrates a successful separation where the two enantiomers are well-resolved, allowing for their accurate quantification.
Computational Chemistry and Theoretical Studies of 10 Hydroxydec 6 Yn 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) for Molecular Geometry Optimization
No published studies utilizing DFT to optimize the molecular geometry of 10-Hydroxydec-6-YN-2-one were found.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
There are no available studies that have computationally predicted the NMR chemical shifts or other spectroscopic parameters for this compound.
Conformational Analysis and Energy Landscapes
A search for conformational analyses or the determination of energy landscapes for this compound yielded no results.
Reaction Mechanism Elucidation through Transition State Calculations
No research detailing the elucidation of reaction mechanisms involving this compound through transition state calculations is present in the scientific literature.
Molecular Dynamics Simulations for Dynamic Behavior
There is no evidence of molecular dynamics simulations having been performed to study the dynamic behavior of this compound.
Applications of 10 Hydroxydec 6 Yn 2 One in Advanced Organic Synthesis
Precursor for Complex Natural Product Synthesis
The strategic placement of functional groups in 10-Hydroxydec-6-YN-2-one makes it an ideal starting material for the synthesis of intricate natural products, particularly those derived from polyketide and fatty acid metabolic pathways.
Role as a Building Block for Polyketides and Fatty Acid Derivatives
Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units. utexas.edunih.gov These compounds exhibit a wide array of biological activities and are often challenging to synthesize chemically due to their complex stereochemistry. utexas.edu The carbon backbone of this compound can be conceptually disconnected to align with the iterative addition of two-carbon units characteristic of polyketide biosynthesis, making it a valuable synthon for accessing novel polyketide structures.
Similarly, many biologically active fatty acid derivatives feature hydroxyl groups and varying degrees of unsaturation. For instance, (E)-10-hydroxy-2-decenoic acid (10H2DA), a major fatty acid in royal jelly, possesses significant pharmacological properties. researchgate.net While structurally different, the synthetic strategies employed for such molecules often involve the manipulation of bifunctional long-chain hydrocarbons, highlighting the potential utility of precursors like this compound in the synthesis of analogous and novel fatty acid derivatives. The presence of the ketone and alkyne functionalities allows for a variety of chemical modifications to build the complexity found in these natural products.
Applications in the Synthesis of Prostanoic Acid Derivatives
Prostanoic acid is the core scaffold of prostaglandins, a class of lipid compounds with diverse physiological effects. The synthesis of prostanoic acid derivatives often requires building blocks with specific stereochemistry and functional group handles for the elaboration of the characteristic five-membered ring and two side chains. The 10-carbon chain of this compound, with its strategically placed functional groups, can serve as a precursor to key fragments in the convergent synthesis of prostanoic acid analogues. The alkyne can be selectively reduced or functionalized, while the ketone and hydroxyl groups provide handles for chain extension and cyclization reactions.
Scaffold for Novel Chemical Entities
In drug discovery and medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of new compounds. The concept of using scaffolds is a key strategy in the quest for novel chemical entities with desired biological activities. nih.gov this compound, with its linear carbon chain and multiple functional groups, provides a flexible and versatile scaffold. The alkyne moiety can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, allowing for the efficient and specific attachment of a wide range of substituents. The ketone and hydroxyl groups can be derivatized through various condensation and substitution reactions, further expanding the chemical space accessible from this starting material.
Development of Functional Materials from Alkyne and Ketone Moieties
The alkyne and ketone functionalities within this compound are not only useful for discrete molecular synthesis but also for the construction of polymeric and functional materials. Alkynes are known to undergo polymerization and can be incorporated into polymer backbones to modify their properties. For instance, the presence of an alkyne allows for post-polymerization modification via click chemistry, enabling the attachment of various functional groups to the polymer chain.
The ketone group can also be utilized in the synthesis of polymers, for example, through condensation reactions to form ketal-containing polymers. Furthermore, the combination of the alkyne and ketone offers opportunities for creating cross-linked materials with tailored mechanical and chemical properties. The terminal hydroxyl group can act as an initiation site for polymerization or as a point of attachment to surfaces.
Exploration as a Bioactive Scaffold (Strictly Theoretical/Mechanistic)
The structural motifs present in this compound are found in various biologically active natural products. The long hydrocarbon chain with a terminal polar group is characteristic of fatty acids and lipids that interact with cell membranes and proteins. The alkyne functionality, while rare in nature, has been incorporated into polyketides through engineered biosynthesis to serve as a chemical reporter or a handle for bioorthogonal chemistry. nih.gov
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthesis Routes
Future synthetic strategies could focus on:
Catalytic Methods: Employing transition-metal catalysis to streamline the synthesis. For instance, developing a one-pot reaction where the carbon skeleton is assembled and functional groups are introduced in a tandem sequence would be a significant advancement.
Renewable Starting Materials: Investigating the use of bio-based feedstocks as starting materials could enhance the sustainability of the synthesis. openaccesspub.org
Here is a comparison of a hypothetical traditional linear synthesis with a potential future convergent approach:
Interactive Table: Comparison of Synthetic Approaches for 10-Hydroxydec-6-YN-2-one
| Feature | Traditional Linear Synthesis (Hypothetical) | Future Convergent Synthesis (Hypothetical) |
| Starting Materials | Simple, readily available chemicals | More complex, pre-functionalized fragments |
| Number of Steps | Likely > 8 steps | Potentially 4-5 steps |
| Overall Yield | Low (< 10%) | Moderate to High (> 30%) |
| Key Reactions | Grignard reactions, oxidation, protection/deprotection | Sonogashira coupling, aldol (B89426) addition |
| Sustainability | High waste generation, use of stoichiometric reagents | Higher atom economy, potential for catalytic reagents |
Investigation of Enzymatic and Biocatalytic Transformations
Biocatalysis offers a powerful toolkit for selective and environmentally friendly chemical transformations. andersonsprocesssolutions.com The application of enzymes to a molecule like this compound is a largely unexplored but promising research area.
Potential enzymatic transformations to investigate include:
Ketoreduction: The use of ketoreductases (KREDs) for the stereoselective reduction of the ketone at the C-2 position to a secondary alcohol. entrechem.com This could provide access to chiral derivatives with potentially interesting biological properties.
Oxidation of the Primary Alcohol: Alcohol oxidases could be employed for the selective oxidation of the terminal hydroxyl group to an aldehyde or a carboxylic acid, providing a route to other novel derivatives. andersonsprocesssolutions.com
Hydration of the Alkyne: While less common, enzymatic hydration of the alkyne to a ketone could be explored, potentially offering a regioselective alternative to chemical methods.
Interactive Table: Potential Enzymatic Transformations of this compound
| Enzyme Class | Transformation | Potential Product |
| Ketoreductase (KRED) | Reduction of C=O at C-2 | 10-Hydroxydec-6-YN-2-ol |
| Alcohol Oxidase | Oxidation of -OH at C-10 | 10-Oxodec-6-YN-2-one |
| Nitrilase (if applicable after derivatization) | Hydrolysis of a nitrile derivative | Carboxylic acid derivative |
Advanced Mechanistic Studies of Chemical Reactivity
A thorough understanding of the chemical reactivity of this compound requires detailed mechanistic studies. The interplay between the three functional groups can lead to complex and potentially novel chemical behavior.
Key areas for mechanistic investigation include:
Intramolecular Reactions: Studying the potential for intramolecular cyclization reactions. For example, under certain conditions, the hydroxyl group could attack the ketone or the alkyne, leading to the formation of cyclic ethers or other heterocyclic structures.
Reaction Kinetics: Determining the rate and mechanism of reactions at each functional group to understand their relative reactivity. For example, investigating whether the presence of the alkyne influences the reactivity of the ketone.
Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model reaction pathways and predict the stability of intermediates and transition states. This can provide valuable insights that complement experimental studies.
Exploration of Structure-Activity Relationships for Novel Derivatives (Hypothetical)
Assuming this compound possesses some form of biological activity, a systematic exploration of its structure-activity relationship (SAR) would be a critical area of research. This involves synthesizing a library of derivatives and evaluating how structural modifications impact their biological function.
Hypothetical derivatives for SAR studies could include:
Modification of the Hydroxyl Group: Esterification or etherification of the terminal alcohol.
Modification of the Ketone: Reduction to an alcohol, conversion to an oxime, or other carbonyl chemistry.
Modification of the Alkyne: Reduction to an alkene (cis or trans) or an alkane, or its use in click chemistry to attach other molecular fragments. nih.gov
Interactive Table: Hypothetical Derivatives and Potential Impact on Activity
| Derivative | Modification | Hypothetical Impact on Biological Activity |
| 10-Acetoxydec-6-YN-2-one | Esterification of the alcohol | Increased lipophilicity, potential for prodrug strategy |
| 10-Hydroxydec-6-YN-2-ol | Reduction of the ketone | Altered hydrogen bonding capacity, potential change in receptor binding |
| 10-Hydroxydec-6-EN-2-one | Reduction of the alkyne to an alkene | Change in molecular geometry, potential loss or gain of activity |
| Click Chemistry Adduct | Addition of a triazole ring via the alkyne | Introduction of a new pharmacophore, potential for enhanced potency |
Integration with Emerging Technologies in Chemical Synthesis
Modern synthetic chemistry is increasingly benefiting from emerging technologies that can improve efficiency, safety, and scalability. durham.ac.uk The synthesis and derivatization of this compound would be an excellent platform to leverage these technologies.
Flow Chemistry: Conducting reactions in continuous flow reactors can offer better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields and purity. It can also enable the safe handling of hazardous reagents and intermediates.
Microreactor Technology: The use of microreactors can further enhance heat and mass transfer, leading to faster and more efficient reactions. This is particularly advantageous for highly exothermic or fast reactions. durham.ac.uk
Automated Synthesis: The use of automated synthesis platforms can accelerate the generation of a library of derivatives for SAR studies, significantly speeding up the drug discovery and development process.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 10-Hydroxydec-6-YN-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Begin with a systematic literature review of peer-reviewed journals (e.g., via PubMed, SciFinder) to identify existing protocols. Compare reaction parameters (temperature, catalysts, solvent systems) across studies. Optimize conditions using a factorial design approach, testing variables like stoichiometry and reaction time. Validate purity via HPLC with UV/Vis detection and confirm structural integrity using NMR and FTIR. Track yield improvements through gravimetric analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Prioritize H/C NMR for functional group identification and stereochemical analysis. Use high-resolution mass spectrometry (HRMS) to confirm molecular mass. Infrared (FTIR) spectroscopy aids in detecting carbonyl and hydroxyl groups. For ambiguous cases, employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate spectral data against computational predictions (e.g., density functional theory) and reference databases like NIST Chemistry WebBook .
Q. How should researchers design stability studies to assess the degradation pathways of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability testing under controlled conditions (pH, temperature, humidity) per ICH guidelines. Use LC-MS to monitor degradation products and identify pathways (e.g., hydrolysis, oxidation). Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples and triplicate experiments to ensure reproducibility. Document deviations using a predefined protocol for data quality assurance .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and stereochemical outcomes of this compound in novel synthetic applications?
- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction pathways. Use molecular docking simulations to explore interactions with biological targets. Validate predictions with experimental data (e.g., enantiomeric excess via chiral HPLC). Cross-reference computational results with crystallographic data (if available) to confirm stereochemical assignments .
Q. How can contradictory data regarding the biological activity of this compound be systematically analyzed and reconciled?
- Methodological Answer : Conduct a meta-analysis of published studies, focusing on variables such as assay conditions (e.g., cell lines, concentrations) and statistical power. Use Bland-Altman plots to assess inter-study variability. Replicate key experiments under standardized protocols. Apply sensitivity analysis to identify confounding factors (e.g., solvent effects, impurity profiles). Publish negative results to reduce publication bias .
Q. What advanced spectroscopic methods are required to resolve ambiguities in the structural elucidation of this compound derivatives?
- Methodological Answer : Combine NOESY/ROESY NMR to determine spatial proximity of protons in complex stereoisomers. Utilize X-ray crystallography for absolute configuration confirmation. For trace impurities, apply LC-NMR or LC-MS. Validate spectral assignments using isotopic labeling or chemical derivatization. Cross-check results against computational spectral simulations .
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Account for heteroscedasticity using weighted least squares. For small sample sizes, employ non-parametric methods (e.g., Kruskal-Wallis). Report confidence intervals and effect sizes to enhance reproducibility .
Q. How can researchers develop structure-activity relationship (SAR) models for this compound analogs while addressing variability in biological assay data?
- Methodological Answer : Generate a congeneric series of analogs with systematic structural modifications. Use multivariate analysis (e.g., partial least squares regression) to correlate descriptors (e.g., logP, polar surface area) with activity. Validate models through cross-validation (e.g., leave-one-out) and external test sets. Address assay variability by normalizing data to internal controls and repeating experiments across independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
